3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Beschreibung

Chemical Structure and Properties

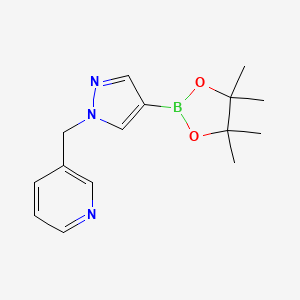

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (CAS: 864754-21-2) is a boronic ester-containing heterocyclic compound with a molecular formula of C₁₅H₂₀BN₃O₂ and a molecular weight of 285.15 g/mol . Its structure features:

- A pyridine ring substituted at the 3-position.

- A methylene bridge (-CH₂-) connecting the pyridine to a pyrazole moiety.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the pyrazole.

Applications

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its boronate group acts as a stable precursor for boronic acids under mild hydrolytic conditions, making it valuable in medicinal chemistry for synthesizing kinase inhibitors, G protein-coupled receptor (GPCR) modulators (e.g., GPR40 Activator 1), and other bioactive molecules .

Eigenschaften

IUPAC Name |

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-6-5-7-17-8-12/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLQAPQDEZOFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592252 | |

| Record name | 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-21-2 | |

| Record name | 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(PYRIDIN-3-YLMETHYL)-1H-PYRAZOLE-4-BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Pyrazole Boronate Ester

The pyrazole boronate ester, specifically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is prepared by borylation of a halogenated pyrazole precursor or direct formation via lithiation and subsequent reaction with pinacol borane derivatives. A common approach involves:

- Starting from 4-halopyrazole derivatives

- Reacting with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl2) in the presence of a base such as potassium acetate

- Conducting the reaction in solvents like dioxane at elevated temperatures (80–100 °C)

This yields the pyrazole boronate ester with high regioselectivity and moderate to good yields.

Alkylation of the Pyrazole Boronate Ester with Pyridine Derivatives

The key step to form the target compound is the alkylation of the pyrazole boronate ester at the nitrogen atom with a halomethylpyridine derivative. This is typically performed as follows:

- The pyrazole boronate ester (1.0 equiv.) is reacted with a halomethylpyridine (1.25 equiv.), commonly bromomethylpyridine or chloromethylpyridine

- Potassium carbonate (K2CO3, 2.0 equiv.) is used as the base

- The reaction is carried out in dimethylformamide (DMF) at 60 °C

- Reaction progress is monitored by thin-layer chromatography (TLC)

- Upon completion or stagnation, the mixture is diluted with ethyl acetate and washed with water and brine

- The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure

- Purification is achieved by flash column chromatography (FCC) using petroleum ether/ethyl acetate mixtures

This method, referred to as General Procedure A in literature, affords the desired 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine as a colorless oil or solid with yields typically ranging from 30% to 60%, depending on substrate purity and reaction conditions.

Alternative Suzuki-Miyaura Cross-Coupling Route

An alternative preparation involves Suzuki-Miyaura cross-coupling between a halogenated pyridine and the pyrazole boronate ester:

- Aryl halide (pyridine derivative, 1.0 equiv.) and pyrazole boronate ester (1.5 equiv.) are combined in dry DMF or dimethoxyethane (DME)

- Cesium carbonate (Cs2CO3, 1.5 equiv.) is used as the base

- PdCl2(PPh3)2 (0.1 equiv.) serves as the catalyst

- The reaction mixture is flushed with nitrogen and stirred at 85–100 °C until full conversion is observed (monitored by LC-MS)

- Workup involves dilution with ethyl acetate, washing with water and brine, drying, filtration, and concentration

- Purification by column chromatography yields the coupled product

This Suzuki coupling method is advantageous for introducing diverse pyridine substituents and can be optimized for higher yields and selectivity.

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole boronate ester formation | Pd catalyst, bis(pinacolato)diboron, base (KOAc) | Dioxane | 80–100 °C | Moderate to good | Regioselective borylation |

| Alkylation with halomethylpyridine (General Procedure A) | Pyrazole boronate ester, halomethylpyridine, K2CO3 | DMF | 60 °C | 30–60 | Purification by FCC |

| Suzuki-Miyaura cross-coupling | Aryl halide, pyrazole boronate ester, PdCl2(PPh3)2, Cs2CO3 | DMF or DME | 85–100 °C | Moderate | Requires inert atmosphere, LC-MS monitoring |

- The alkylation step can suffer from incomplete conversion and side product formation, necessitating careful control of stoichiometry and reaction time.

- Use of dry solvents and inert atmosphere improves yields in Suzuki coupling.

- Alternative bases such as potassium phosphate or milder conditions can reduce hydrolysis of the boronate ester.

- Microwave-assisted heating has been reported to shorten reaction times and improve efficiency.

- Purification challenges arise due to close Rf values of starting materials and products; gradient elution in chromatography is recommended.

- NMR characterization confirms the integrity of the boronate ester and the pyrazole-pyridine linkage, with characteristic aromatic proton signals and boronate methyl singlets.

The preparation of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is well-established through alkylation of pyrazole boronate esters with halomethylpyridines or via Suzuki-Miyaura cross-coupling. Both methods rely on palladium catalysis and careful reaction condition optimization to achieve satisfactory yields and purity. These synthetic routes provide versatile access to this compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes

Wirkmechanismus

The mechanism by which 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes

Vergleich Mit ähnlichen Verbindungen

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Storage Conditions | Dark, dry, room temperature | |

| Hazard Classification | H302 (Harmful if swallowed) |

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

The pyridine substitution pattern significantly influences reactivity and biological activity:

Pyrazole-Modified Analogues

Variations in the pyrazole substituents alter boronate stability and coupling efficiency:

Suzuki-Miyaura Coupling Efficiency

The target compound exhibits superior reactivity compared to phenyl-substituted analogues due to the electron-withdrawing pyridine ring, which enhances the electrophilicity of the boronate group . For example:

Hydrolytic Stability

The pinacol boronate group in the target compound is more stable under basic conditions than cyclic boronic acid esters with smaller rings (e.g., 1,2-dihydroxybenzene derivatives) . However, it is less stable than trifluoroborate salts, which require harsher conditions for hydrolysis .

Kinase Inhibition

The pyridine-pyrazole-boronate scaffold is a key intermediate in synthesizing anaplastic lymphoma kinase (ALK) inhibitors. Compared to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine, the target compound’s methylene bridge improves solubility by reducing crystallinity .

GPCR Modulation

As a GPR40 Activator 1 precursor, the target outperforms analogues with bulkier substituents (e.g., tert-butyl carbamates) in cell-based assays due to its balanced lipophilicity (clogP = 2.1) .

Research Findings and Limitations

Key Advantages

- Versatility : Compatible with diverse coupling partners, including aryl iodides, bromides, and triflates .

- Scalability : Gram-scale synthesis is feasible with >95% purity using column-free methods .

Limitations

Biologische Aktivität

The compound 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248.09 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.09 g/mol |

| CAS Number | [TBD] |

| InChI Key | [TBD] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's electrophilic nature. Boron-containing compounds have been shown to inhibit enzymes and modulate signaling pathways relevant to cancer and other diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of critical enzymes involved in metabolic pathways. For instance, the inhibition of tryptophan hydroxylase (TPH) has been documented in related compounds, suggesting a potential pathway for this compound's action against obesity and metabolic disorders .

Anticancer Activity

Several studies have reported the anticancer properties of boron-containing compounds. For example, derivatives of pyridine and pyrazole have demonstrated cytotoxic effects against various cancer cell lines. The specific compound may exhibit similar properties due to structural analogies.

Antimicrobial Activity

Research has indicated that certain pyrazole derivatives possess antimicrobial properties against multidrug-resistant strains. The potential for this compound to act against pathogens such as Staphylococcus aureus and Mycobacterium species has been suggested based on the activity of related compounds .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. A common approach involves coupling a pyrazole-bearing boronate precursor with a halogenated pyridine derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and solvents like dioxane/water mixtures . For example, in related syntheses, iodinated intermediates react with boronate-functionalized pyrazoles under reflux, followed by purification via column chromatography .

Q. How is this compound characterized in academic research?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm connectivity, with pyrazole and pyridine protons appearing as distinct aromatic signals (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths and angles, particularly for verifying boronate ester geometry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.15) .

Q. What are the primary applications of this compound in chemical research?

- Applications :

- Cross-Coupling Reactions : The boronate ester enables Suzuki-Miyaura couplings to synthesize biaryl or heteroaryl structures, critical in medicinal chemistry .

- Ligand Design : The pyridine-pyrazole scaffold may serve as a ligand for transition-metal catalysts in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-couplings involving this compound to address low yields or side reactions?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to improve turnover .

- Solvent/Base Systems : Replace aqueous bases with milder alternatives (e.g., K₃PO₄ in THF) to reduce hydrolysis of the boronate ester .

- Microwave-Assisted Synthesis : Shorten reaction times and improve efficiency by using controlled microwave heating .

Q. What strategies resolve ambiguities in NMR spectra caused by dynamic behavior of the pyrazole ring?

- Methodology :

- Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split signals from hindered rotation .

- 2D Techniques : Use HSQC or NOESY to correlate overlapping protons and confirm spatial arrangements .

Q. How does the steric environment of the boronate group influence reactivity in cross-coupling reactions?

- Analysis :

- Comparative Studies : Compare coupling efficiency with less hindered analogs (e.g., phenylboronic acid pinacol ester). The tetramethyl dioxaborolane group increases steric bulk, potentially slowing transmetallation steps .

- Computational Modeling : Use DFT calculations to assess steric effects on transition-state energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.